molecular formula C27H22FN3O3 B6126198 7-(4-fluorobenzyl)-5,6-bis(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-ol

7-(4-fluorobenzyl)-5,6-bis(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-ol

Cat. No. B6126198
M. Wt: 455.5 g/mol
InChI Key: GPVVGRAESYGPAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(4-fluorobenzyl)-5,6-bis(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-ol is a synthetic compound that has gained attention in recent years due to its potential applications in biomedical research. This compound has been shown to have promising properties in terms of its mechanism of action, biochemical and physiological effects, and potential future directions for research.

Mechanism of Action

The mechanism of action of 7-(4-fluorobenzyl)-5,6-bis(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-ol is not fully understood. However, studies have shown that this compound inhibits the activity of certain enzymes that are involved in inflammatory and cancer pathways. Specifically, this compound has been shown to inhibit the activity of COX-2 and PGE2, which are enzymes that are involved in the inflammatory response. Additionally, this compound has been shown to inhibit the activity of certain kinases that are involved in cancer pathways.
Biochemical and Physiological Effects
Studies have shown that 7-(4-fluorobenzyl)-5,6-bis(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-ol has a number of biochemical and physiological effects. This compound has been shown to inhibit the production of pro-inflammatory cytokines, which are molecules that are involved in the inflammatory response. Additionally, this compound has been shown to inhibit the growth and proliferation of cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using 7-(4-fluorobenzyl)-5,6-bis(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-ol in lab experiments is that it has been shown to have low toxicity in vitro. Additionally, this compound is relatively easy to synthesize, which makes it a cost-effective option for researchers. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments that specifically target its activity.

Future Directions

There are a number of potential future directions for research on 7-(4-fluorobenzyl)-5,6-bis(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-ol. One potential direction is to further investigate the compound's anti-inflammatory properties and potential applications in the treatment of inflammatory diseases. Another potential direction is to investigate the compound's anti-cancer properties and potential applications in the development of new cancer therapies. Additionally, further research is needed to fully understand the compound's mechanism of action and to design experiments that specifically target its activity.

Synthesis Methods

The synthesis of 7-(4-fluorobenzyl)-5,6-bis(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-ol involves a multi-step process that has been developed through extensive research. The synthesis starts with the reaction of 4-methoxybenzaldehyde with 2,4-dimethoxyphenylacetonitrile to form a Schiff base. The Schiff base is then reacted with 4-fluorobenzylamine to form the corresponding imine. The imine is then reduced to form the final compound, 7-(4-fluorobenzyl)-5,6-bis(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-ol.

Scientific Research Applications

7-(4-fluorobenzyl)-5,6-bis(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-ol has been shown to have potential applications in biomedical research. Studies have shown that this compound has anti-inflammatory properties, which makes it a promising candidate for the treatment of inflammatory diseases such as arthritis. Additionally, this compound has been shown to have anti-cancer properties, which makes it a potential candidate for the development of new cancer therapies.

properties

IUPAC Name

7-[(4-fluorophenyl)methyl]-5,6-bis(4-methoxyphenyl)-3H-pyrrolo[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22FN3O3/c1-33-21-11-5-18(6-12-21)23-24-26(29-16-30-27(24)32)31(15-17-3-9-20(28)10-4-17)25(23)19-7-13-22(34-2)14-8-19/h3-14,16H,15H2,1-2H3,(H,29,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPVVGRAESYGPAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(N(C3=C2C(=O)NC=N3)CC4=CC=C(C=C4)F)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(4-fluorobenzyl)-5,6-bis(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-ol

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